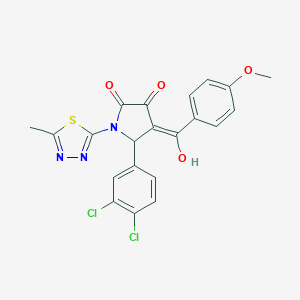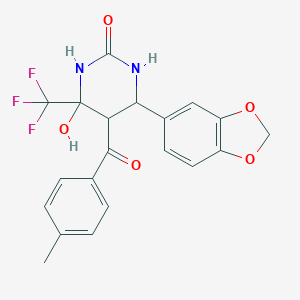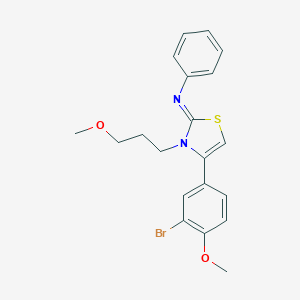
N-tert-butylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound with a molecular formula of C12H16N2, and it is also known as 4-Amino-N-tert-butylquinazoline. This chemical compound has been synthesized using various methods, and its unique structure has made it an attractive target for scientific research. In
Aplicaciones Científicas De Investigación
N-tert-butylquinazolin-4-amine has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
Mecanismo De Acción
The mechanism of action of N-tert-butylquinazolin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases. These enzymes play a crucial role in various cellular processes, including cell growth, division, and death. By inhibiting these enzymes, this compound may prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-tert-butylquinazolin-4-amine is its versatility in scientific research. It can be used in various fields, including cancer research, inflammation research, and metal ion detection. In addition, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of N-tert-butylquinazolin-4-amine. One direction is the further exploration of its anticancer properties. Studies have shown that it can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new methods for synthesizing this compound. This could lead to the production of new analogs with improved properties. Finally, the use of this compound as a fluorescent probe for detecting metal ions could be further explored, as it has the potential to be used in various applications, including environmental monitoring and medical diagnosis.
Conclusion
This compound is a versatile chemical compound with potential applications in various fields of scientific research. Its unique structure and properties have made it an attractive target for study, and its potential as an anticancer agent, anti-inflammatory agent, and metal ion probe have been explored. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future of this compound research looks promising.
Métodos De Síntesis
N-tert-butylquinazolin-4-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitro-N-tert-butylquinazoline with hydrogen gas in the presence of a palladium catalyst. This method yields this compound with high purity and yield. Other methods involve the reduction of 4-nitro-N-tert-butylquinazoline with sodium dithionite or iron powder.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N-tert-butylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15) |
Clave InChI |
PMIVDVXNMLOJNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

methanone](/img/structure/B257641.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)
